![molecular formula C24H18N4O4S2 B14802209 3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14802209.png)
3,3'-dimethyl-N,N'-bis[(E)-(5-nitrothiophen-2-yl)methylidene]biphenyl-4,4'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine is a complex organic compound characterized by its unique structure, which includes two thienyl groups and a biphenyl core
Vorbereitungsmethoden
The synthesis of 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,3’-dimethyl-4,4’-biphenyldiamine with 5-nitro-2-thiophenecarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Analyse Chemischer Reaktionen
3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Wissenschaftliche Forschungsanwendungen
3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s thienyl groups may also play a role in its activity by facilitating interactions with biological membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene derivatives: These compounds share the thiophene ring structure and are used in various applications, including organic electronics and pharmaceuticals.
3,3’-dimethyl-N,N’-bis[(5-nitro-2-thienyl)methylene]-4,4’-biphenyldiamine stands out due to its unique combination of biphenyl and thienyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H18N4O4S2 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophen-2-yl)methylideneamino]phenyl]phenyl]-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C24H18N4O4S2/c1-15-11-17(3-7-21(15)25-13-19-5-9-23(33-19)27(29)30)18-4-8-22(16(2)12-18)26-14-20-6-10-24(34-20)28(31)32/h3-14H,1-2H3 |
InChI-Schlüssel |
ACLIGSVEKOWTHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-])C)N=CC4=CC=C(S4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)
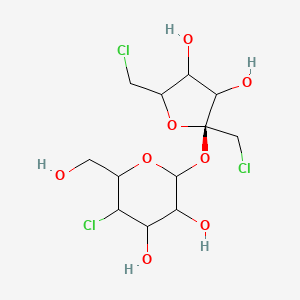
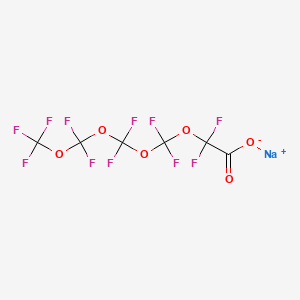
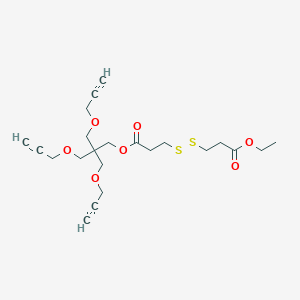
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)
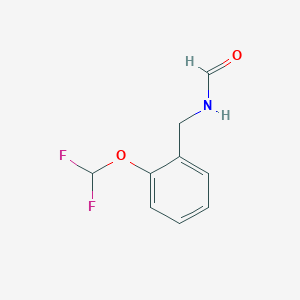
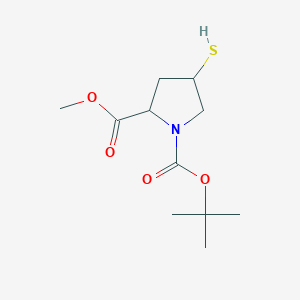
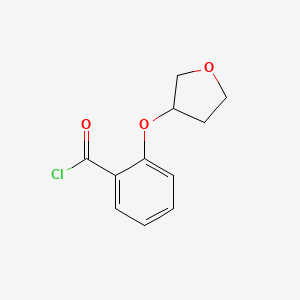
![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802195.png)
![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)
